molecular formula C5H7BN2O3 B7899392 (5-Methoxypyrazin-2-YL)boronic acid

(5-Methoxypyrazin-2-YL)boronic acid

Cat. No.: B7899392
M. Wt: 153.93 g/mol
InChI Key: AYDIUTZNBWTZKV-UHFFFAOYSA-N
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Description

(5-Methoxypyrazin-2-YL)boronic acid is a boronic acid derivative characterized by the presence of a methoxy group attached to the pyrazine ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-methoxypyrazine-2-carboxylic acid with a boronic acid derivative under suitable conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups to the pyrazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the pyrazine ring.

  • Reduction: Boronic esters and other reduced forms.

  • Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

(5-Methoxypyrazin-2-YL)boronic acid has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

  • Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of materials and chemicals that require boronic acid derivatives.

Mechanism of Action

The mechanism by which (5-Methoxypyrazin-2-YL)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cross-coupling reactions, it acts as a mild electrophile, facilitating the formation of carbon-carbon bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

(5-Methoxypyrazin-2-YL)boronic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other boronic acids, such as phenylboronic acid and pyridineboronic acid.

Properties

IUPAC Name

(5-methoxypyrazin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O3/c1-11-5-3-7-4(2-8-5)6(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDIUTZNBWTZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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